N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide
Overview
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells. By blocking the activity of BTK, TAK-659 prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This specificity is important because it reduces the risk of off-target effects and toxicity. In addition, TAK-659 has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity and specificity for BTK, which makes it a valuable tool for studying the role of this kinase in cancer biology. However, one limitation of TAK-659 is that it may not be effective against all types of cancer, as the activity of BTK varies depending on the tumor type and genetic background.
Future Directions
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-cancer activity. Another potential application of TAK-659 is in the treatment of autoimmune diseases, as BTK has been implicated in the pathogenesis of these disorders. Further studies are needed to fully explore the potential of TAK-659 in these and other areas.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and survival of cancer cells by targeting specific signaling pathways that are essential for their survival.
properties
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-chlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O4/c24-16-3-6-18(7-4-16)32-15-22(29)26-17-5-8-20(19(25)14-17)27-9-11-28(12-10-27)23(30)21-2-1-13-31-21/h1-8,13-14H,9-12,15H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHAUFWTVGFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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